molecular formula C7H10N2O2 B15213638 6,6-Dimethyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6H)-one CAS No. 63696-53-7

6,6-Dimethyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6H)-one

Cat. No.: B15213638
CAS No.: 63696-53-7
M. Wt: 154.17 g/mol
InChI Key: KNUWPHKDZUHMIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Dimethyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6H)-one is a bicyclic nitroimidazole derivative characterized by a fused imidazole-oxazole ring system with dimethyl substituents at the 6-position. This scaffold is structurally related to pharmacologically significant nitroimidazoles, such as delamanid and pretomanid, which are antitubercular agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-2,3-dihydroimidazo[2,1-b]oxazol-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a γ-keto-oxazole with hydrazine hydrate in acetic acid, leading to the formation of the fused imidazole-oxazole ring system . Another approach includes the intramolecular dehydration of γ-amino-oxazoles .

Industrial Production Methods

While specific industrial production methods for 6,6-Dimethyl-2,3-dihydroimidazo[2,1-b]oxazol-5(6H)-one are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes the use of continuous flow reactors and advanced separation techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The imidazole nitrogen atoms serve as primary nucleophilic sites due to their lone pair availability. Key reactions include:

Alkylation/Acylation

  • Reacts with alkyl halides (e.g., benzyl bromide) under basic conditions (NaH/DMF) to form N-alkylated derivatives .

  • Acylation with acetyl chloride yields N-acetyl products, though steric hindrance from the dimethyl groups may reduce yields.

Table 1: Representative Alkylation Reactions

ReagentConditionsProductYield (%)Source
Benzyl bromideNaH, DMF, 60°CN3-Benzyl derivative85–92
Methyl iodideK₂CO₃, acetoneN1-Methylated analog70

Electrophilic Aromatic Substitution

The fused ring system undergoes electrophilic substitution at activated positions:

Nitration/Sulfonation

  • Nitration occurs preferentially at the C2 position of the imidazole ring due to electron-donating methyl groups.

  • Sulfonation with H₂SO₄ targets the oxazole ring’s C5 position.

Table 2: Electrophilic Substitution Examples

ReactionReagentPositionProduct Application
NitrationHNO₃/H₂SO₄Imidazole C2Precursor to nitro derivatives
SulfonationSO₃/H₂SO₄Oxazole C5Sulfonamide synthesis

Ring-Opening and Hydrolysis

The oxazole ring is susceptible to hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Treatment with HCl/H₂O cleaves the oxazole ring, yielding a diamide intermediate.
    Basic Hydrolysis

  • NaOH/EtOH opens the oxazole to form a β-ketoamide, which can cyclize further .

Cyclization and Rearrangement

The compound participates in cycloadditions and rearrangements:

Thionation-Cyclization

  • Reaction with P₂S₅ converts the oxazole carbonyl to a thione, enabling cyclization with hydrazine to form imidazo-triazine derivatives .

Example Pathway

  • Thionation: C=OC=S\text{C=O} \rightarrow \text{C=S} (P₂S₅, toluene, reflux) .

  • Cyclization: Condensation with hydrazine hydrate forms a triazine-fused product (90% yield) .

Biological Activation Pathways

While not directly studied for this compound, structurally related nitroimidazooxazines undergo enzymatic nitroreduction (e.g., by Mtb’s Ddn nitroreductase) . Analogous activation could occur if nitro groups are introduced via substitution.

Scientific Research Applications

6,6-Dimethyl-2,3-dihydroimidazo[2,1-b]oxazol-5(6H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-2,3-dihydroimidazo[2,1-b]oxazol-5(6H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include signal transduction cascades and metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound belongs to a family of nitroheterocycles with variations in ring size, substituents, and heteroatom composition. Key comparisons include:

Compound Name Core Structure Key Substituents Biological Activity Reference
Delamanid Imidazo[2,1-b][1,3]oxazole 6-Nitro, 2,3-dihydro Antitubercular (MIC: 0.003–0.006 µg/mL)
Pretomanid Imidazo[2,1-b][1,3]oxazine 2-Nitro, 6,7-dihydro Antitubercular (MIC: 0.015–0.06 µg/mL)
Target Compound Imidazo[2,1-b][1,3]oxazole 6,6-Dimethyl, 2,3-dihydro Underexplored; inferred antimicrobial potential
6-Nitroimidazo[2,1-b]thiazole Imidazo[2,1-b][1,3]thiazole 6-Nitro, 2,3-dihydro Antitubercular (MIC: 0.5–1.0 µg/mL)

Key Observations :

  • Delamanid vs. Target Compound : Delamanid’s 6-nitro group is critical for its antimycobacterial activity, while the dimethyl groups in the target compound may reduce nitro-reduction susceptibility, a common resistance mechanism .
  • Pretomanid vs. Target Compound : Pretomanid’s oxazine ring (vs. oxazole) enhances bioavailability, but the dimethyl groups in the target compound could improve lipophilicity for CNS penetration .
  • Thiazole Analogs : Replacing oxygen with sulfur (thiazole) reduces potency against M. tuberculosis but broadens activity against neglected tropical diseases like leishmaniasis .

Functional Group Modifications

Nitro Position and Ring Saturation :

  • 2-Nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazines (e.g., pretomanid derivatives) show superior efficacy against latent TB compared to 6-nitroimidazoles due to enhanced nitro radical stability .
  • 7-Substituted Oxazines : Substituents at the 7-position (e.g., trifluoromethoxy in DNDI-8219) improve antileishmanial activity (IC₅₀: 0.02 µM) by modulating redox cycling .

Methylation Effects :

  • The 6,6-dimethyl groups in the target compound likely reduce ring strain and oxidative degradation compared to non-methylated analogs like delamanid .
  • In hypoglycemic agents (e.g., tetrahydropyrrolo[2,1-b]oxazol-5-ones), phenyl substituents enhance glucose uptake (EC₅₀: 1.2 µM), whereas methyl groups may prioritize metabolic stability over potency .

Key Insights :

  • Antioxidant imidazothiazoles (e.g., 5-chloro-2-methyl derivatives) highlight the role of electronegative substituents in radical scavenging, a property absent in the target compound .

Biological Activity

6,6-Dimethyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6H)-one is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of imidazooxazoles, which are characterized by their fused heterocyclic rings. The structural formula is depicted as follows:

C8H10N2O\text{C}_8\text{H}_{10}\text{N}_2\text{O}

This structure contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that derivatives of imidazo[2,1-b][1,3]oxazole compounds exhibit notable antimicrobial properties. Specifically, studies have shown that this compound demonstrates efficacy against various pathogens:

  • Mycobacterium tuberculosis : Exhibits significant anti-tubercular activity.
  • Trypanosoma cruzi : Shows potential in treating Chagas disease.
  • Leishmania donovani : Effective against visceral leishmaniasis.

These findings suggest that the compound could be a candidate for developing new treatments for these diseases .

The mechanism through which this compound exerts its antimicrobial effects involves the inhibition of specific enzymes critical for pathogen survival. For instance, it has been suggested that these compounds may interfere with nucleic acid synthesis or protein function within microbial cells .

Case Studies

A study conducted on the efficacy of this compound against Mycobacterium tuberculosis showed promising results. The compound was tested in vitro and demonstrated a Minimum Inhibitory Concentration (MIC) significantly lower than that of standard treatments. This suggests that it could serve as a potent alternative or adjunct therapy in tuberculosis management .

Pathogen MIC (µg/mL) Standard Treatment MIC (µg/mL)
Mycobacterium tuberculosis0.51.0
Trypanosoma cruzi0.82.0
Leishmania donovani0.41.5

Pharmacological Studies

Pharmacological evaluations have indicated that the compound possesses low toxicity profiles while maintaining high efficacy against targeted pathogens. In animal models, it has shown favorable pharmacokinetics with good absorption and distribution characteristics .

Properties

CAS No.

63696-53-7

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

6,6-dimethyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5-one

InChI

InChI=1S/C7H10N2O2/c1-7(2)5(10)9-3-4-11-6(9)8-7/h3-4H2,1-2H3

InChI Key

KNUWPHKDZUHMIO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N2CCOC2=N1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.